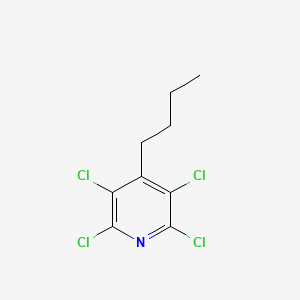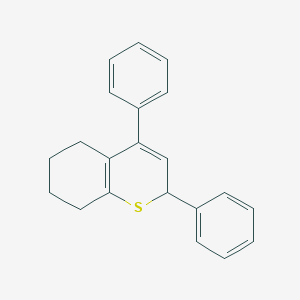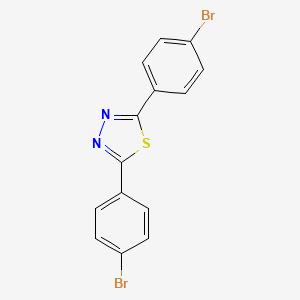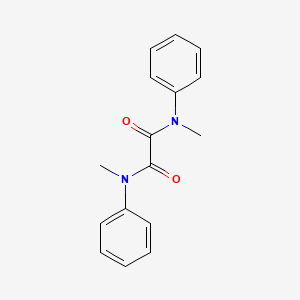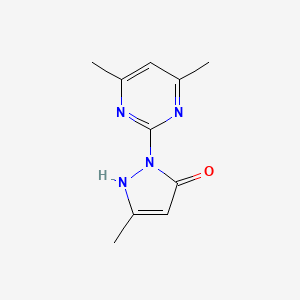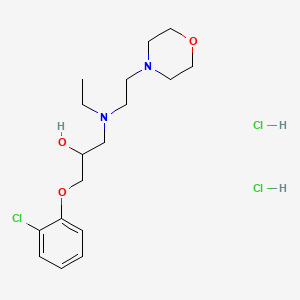
1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a morpholinoethyl group, and a propanol backbone. It is commonly used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps. One common method includes the reaction of o-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with ethyl(2-morpholinoethyl)amine. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
化学反応の分析
Types of Reactions: 1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving cell signaling and receptor binding due to its ability to interact with specific molecular targets.
Medicine: Investigated for its potential therapeutic effects, including its role as a beta-blocker in cardiovascular research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to beta-adrenergic receptors, inhibiting their activity and leading to a decrease in heart rate and blood pressure. This interaction is mediated through the compound’s ability to mimic the structure of natural ligands, allowing it to compete for binding sites on the receptors.
類似化合物との比較
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta-blocker with a different pharmacokinetic profile.
Metoprolol: A beta-blocker with similar therapeutic effects but different metabolic pathways.
Uniqueness: 1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a chlorophenoxy group and a morpholinoethyl group allows for specific interactions with molecular targets, making it a valuable compound in research and therapeutic applications.
特性
CAS番号 |
22820-19-5 |
|---|---|
分子式 |
C17H29Cl3N2O3 |
分子量 |
415.8 g/mol |
IUPAC名 |
1-(2-chlorophenoxy)-3-[ethyl(2-morpholin-4-ylethyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C17H27ClN2O3.2ClH/c1-2-19(7-8-20-9-11-22-12-10-20)13-15(21)14-23-17-6-4-3-5-16(17)18;;/h3-6,15,21H,2,7-14H2,1H3;2*1H |
InChIキー |
XSOWWAWZJMEEMU-UHFFFAOYSA-N |
正規SMILES |
CCN(CCN1CCOCC1)CC(COC2=CC=CC=C2Cl)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


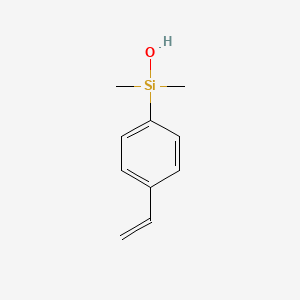
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)

